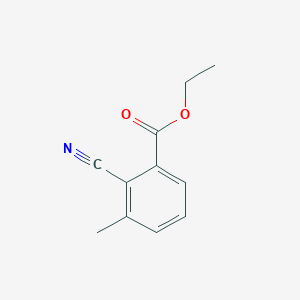

Ethyl 2-cyano-3-methylbenzoate

Description

Structural Context within Benzoate (B1203000) Ester Chemistry

Ethyl 2-cyano-3-methylbenzoate belongs to the broad class of organic compounds known as benzoate esters. wikipedia.org The core of this molecule is an ester of benzoic acid, specifically the ethyl ester. wikipedia.orgwikipedia.org Benzoate esters are characterized by a benzene (B151609) ring attached to the carbonyl carbon of an ester functional group. numberanalytics.com In the case of this compound, the aromatic ring is further substituted with a cyano (-C≡N) group at the second position and a methyl (-CH₃) group at the third position relative to the ester group.

The spatial arrangement of these substituents on the benzene ring is crucial to the molecule's reactivity and physical properties. The presence of three different functional groups on the aromatic nucleus creates a specific electronic and steric environment that influences its chemical behavior.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 189.21 g/mol |

| Functional Groups | Ester, Nitrile, Aromatic Ring |

| Parent Compound | Benzoic Acid |

Significance of Nitrile and Ester Functionalities in Synthetic Chemistry

The synthetic utility of this compound is largely dictated by the presence of the nitrile and ester functional groups. ontosight.ai Both are highly valuable in organic synthesis, offering a wide range of possible chemical transformations.

The nitrile (cyano) group is a versatile functional group in organic chemistry. fiveable.me It is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. fiveable.me The carbon-nitrogen triple bond is a reactive site that can participate in various chemical reactions. ebsco.com A key feature of the nitrile group is its ability to be converted into other important functional groups. For instance, it can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to a primary amine. pearson.comnumberanalytics.com This versatility makes nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

The ester functional group is one of the most common and important functional groups in organic chemistry. solubilityofthings.com Esters are key intermediates in many synthetic pathways. solubilityofthings.com The ester group itself can undergo several important reactions, most notably hydrolysis back to the corresponding carboxylic acid and alcohol, either under acidic or basic conditions. wikipedia.org The latter, known as saponification, is a fundamental reaction. wikipedia.org Esters can also be converted to amides through reaction with ammonia (B1221849) or amines (ammonolysis). wikipedia.org The polarity of the ester group can also influence the physical properties of a molecule, such as its solubility and boiling point. jdlubricant.com

Table 2: Significance of Functional Groups in this compound

| Functional Group | Significance in Synthetic Chemistry |

| Nitrile (-C≡N) | Versatile precursor to carboxylic acids, amides, and amines. numberanalytics.com Acts as an electron-withdrawing group. fiveable.me |

| Ester (-COOEt) | Important synthetic intermediate. solubilityofthings.com Can be hydrolyzed to a carboxylic acid or converted to an amide. wikipedia.org |

| Aromatic Ring | Provides a stable scaffold for the functional groups. Can undergo electrophilic substitution reactions. numberanalytics.com |

Overview of Research Areas Involving Substituted Aromatic Esters

Substituted aromatic esters, the class of compounds to which this compound belongs, are pivotal in numerous areas of research and industry. numberanalytics.com Their applications are diverse and are largely determined by the nature and position of the substituents on the aromatic ring.

In pharmaceutical synthesis , substituted aromatic esters are common intermediates for the preparation of active pharmaceutical ingredients. numberanalytics.com The ester group can act as a protecting group for a carboxylic acid or be a part of the final drug molecule. The substituents on the aromatic ring can be tailored to modulate the biological activity of the compound.

In the field of agrochemicals , many herbicides, insecticides, and fungicides contain a substituted aromatic ester moiety. numberanalytics.com The specific substitution pattern is critical for the desired biological activity and selectivity.

Materials science is another area where substituted aromatic esters find application. They can be used as monomers for the synthesis of high-performance polymers, such as polyesters and polycarbonates. numberanalytics.com The properties of these polymers, including their thermal stability and mechanical strength, can be fine-tuned by the choice of substituents on the aromatic ring. zslubes.com Aromatic esters are also investigated for applications as phase change materials for thermal energy storage due to their stability at high temperatures. mdpi.com

The presence of electron-withdrawing groups, such as the cyano group in this compound, can significantly increase the reaction rate of aromatic esters in certain reactions, such as hydrolysis. numberanalytics.com This modulation of reactivity by substituents is a key area of study in physical organic chemistry and is crucial for designing new synthetic routes and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDGWEROEFKJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Methylbenzoate

Retrosynthetic Analysis and Key Synthetic Disconnections

The synthesis of Ethyl 2-cyano-3-methylbenzoate can be approached through two main retrosynthetic disconnections. The first strategy involves the formation of the ester bond as the final key step, starting from 2-cyano-3-methylbenzoic acid. This pathway focuses on the esterification of a pre-existing cyano-substituted aromatic acid.

A second major strategy involves the introduction of the cyano group onto a pre-functionalized benzoate (B1203000) ring. This can be achieved either through nucleophilic substitution of a halogenated precursor, such as ethyl 2-bromo-3-methylbenzoate, or by the transformation of an amino group via a Sandmeyer reaction on ethyl 2-amino-3-methylbenzoate. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Esterification Approaches to the Benzoate Core

The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. This can be accomplished through several established esterification methods, starting from the corresponding carboxylic acid.

Fischer Esterification Variants from Benzoic Acid Precursors

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-cyano-3-methylbenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester. masterorganicchemistry.com While effective, the reaction is an equilibrium process, and the use of a large excess of the alcohol is typically required to achieve high yields. masterorganicchemistry.com

Coupling Reagent Mediated Esterification

To circumvent the equilibrium nature of the Fischer esterification, coupling reagents can be employed to activate the carboxylic acid. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgsynarchive.com

In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the alcohol to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.orgwikipedia.org This method is particularly advantageous for sterically hindered substrates and when acid-sensitive functional groups are present. organic-chemistry.orgorganic-chemistry.org

| Esterification Method | Reagents | Catalyst | Key Features | References |

| Fischer-Speier Esterification | 2-cyano-3-methylbenzoic acid, Ethanol | Sulfuric acid or p-toluenesulfonic acid | Equilibrium reaction; requires excess alcohol or water removal. | wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org |

| Steglich Esterification | 2-cyano-3-methylbenzoic acid, Ethanol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions; high yields; suitable for sensitive substrates. | organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgsynarchive.com |

Introduction of the Cyano Group

The introduction of the cyano functionality onto the aromatic ring is a pivotal step in several synthetic routes to this compound. This can be achieved through various cyanation reactions.

Nucleophilic Substitution of Halogenated Benzoates

One of the most common methods for introducing a cyano group is through the nucleophilic substitution of an aryl halide. The Rosenmund-von Braun reaction, for instance, involves the treatment of an aryl halide with a copper(I) cyanide. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this would entail the reaction of ethyl 2-bromo-3-methylbenzoate with CuCN, typically at elevated temperatures in a polar aprotic solvent like DMF or pyridine (B92270). organic-chemistry.orgchem-station.com

More modern approaches utilize palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. organic-chemistry.orgnih.govresearchgate.netresearchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.netmit.edu The use of zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides. mit.edu

Cyanation Reactions of Aromatic Rings and Side Chains

An alternative to nucleophilic substitution on a halogenated benzoate is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This method involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide. For the synthesis of this compound, the starting material would be ethyl 2-amino-3-methylbenzoate. This is converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then reacted with CuCN to introduce the cyano group. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. wikipedia.orgorganic-chemistry.org

| Cyanation Method | Starting Material | Reagents | Key Features | References |

| Rosenmund-von Braun Reaction | Ethyl 2-bromo-3-methylbenzoate | Copper(I) cyanide (CuCN) | High temperatures often required. | wikipedia.orgorganic-chemistry.orgchem-station.com |

| Palladium-Catalyzed Cyanation | Ethyl 2-bromo-3-methylbenzoate | Pd catalyst, phosphine ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | Milder conditions, broader scope. | organic-chemistry.orgnih.govresearchgate.netresearchgate.netmit.edu |

| Sandmeyer Reaction | Ethyl 2-amino-3-methylbenzoate | 1. NaNO₂, H⁺2. CuCN | Versatile method for introducing various functional groups. | wikipedia.orgorganic-chemistry.orgnih.gov |

Utilization of Cyanoacetate (B8463686) Derivatives in Synthesis

The use of cyanoacetate derivatives, particularly ethyl cyanoacetate, is a cornerstone in the synthesis of various aromatic and heterocyclic compounds. wikipedia.orgchemprob.org Ethyl cyanoacetate is a versatile building block due to its reactive methylene (B1212753) group flanked by both a nitrile and an ester functional group. wikipedia.org

One common approach involves the Knoevenagel condensation of an appropriate aldehyde or ketone with ethyl cyanoacetate. researchgate.net For instance, the condensation of an aromatic aldehyde with ethyl cyanoacetate can lead to the formation of an α,β-unsaturated cyanoester, a key intermediate that can be further cyclized and aromatized to yield substituted benzoates. While direct synthesis of this compound via a one-pot condensation with a pre-functionalized aromatic aldehyde is a plausible route, the specific precursors and conditions would be critical.

Research has demonstrated the synthesis of various substituted pyridones and other heterocycles through reactions involving ethyl cyanoacetate. researchgate.netresearchgate.net For example, the reaction of ethyl cyanoacetate with chalcones can produce 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles. researchgate.net Furthermore, ethyl cyanoacetate can undergo self-condensation reactions under specific conditions to form more complex structures. chemprob.org These examples highlight the broad utility of ethyl cyanoacetate in constructing complex molecular frameworks.

The synthesis of ethyl cyanoacetate itself can be achieved through several methods, including the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide, or the Fischer esterification of cyanoacetic acid with ethanol. wikipedia.orgorgsyn.org The efficiency of the esterification process is influenced by factors such as the catalyst, reaction time, and temperature. e3s-conferences.org

Methyl Group Introduction and Functionalization on the Aromatic Ring

The strategic placement of a methyl group on the aromatic ring is a critical aspect of synthesizing this compound. This can be achieved either by starting with a pre-methylated precursor or by introducing the methyl group at a later stage.

Regioselective Alkylation Strategies

Introducing a methyl group onto an existing aromatic ring with specific regioselectivity can be challenging. Friedel-Crafts alkylation is a classic method for this purpose, but it often suffers from issues like polysubstitution and rearrangement. For a substrate already containing an ester and a cyano group, the directing effects of these substituents would need to be carefully considered. The ester group is a deactivating, meta-directing group, while the cyano group is also deactivating and meta-directing. wordpress.com Therefore, direct methylation of ethyl 2-cyanobenzoate would likely lead to substitution at the 5-position rather than the desired 3-position.

A more controlled approach would involve starting with a molecule that already contains the methyl group in the desired position, such as 3-methylbenzoic acid or a derivative thereof. This precursor could then be subjected to cyanation and esterification reactions to arrive at the final product.

Functionalization of Existing Methyl Groups (e.g., Bromination)

An alternative strategy involves the functionalization of a pre-existing methyl group on the aromatic ring, which can then be converted to other functional groups. A common transformation is the radical bromination of the benzylic position of a methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This reaction is highly selective for the benzylic position over the aromatic ring. stackexchange.com

For example, the side-chain chlorination of toluene (B28343) in the presence of light, followed by hydrolysis, can yield benzaldehyde (B42025). echemi.com A similar principle can be applied to substituted toluenes. The resulting benzylic halide can then be a versatile handle for further transformations. For instance, it could be converted to a nitrile group through nucleophilic substitution with a cyanide salt, although this would place the cyano group on the methyl substituent rather than directly on the ring.

The conditions for halogenation are crucial in determining the site of substitution. Halogenation in the presence of a Lewis acid catalyst at low temperatures typically results in electrophilic aromatic substitution on the ring, whereas high temperatures and irradiation favor radical substitution on the side chain. stackexchange.com

Modern and Green Synthetic Strategies for Substituted Benzoates

Catalyst-Free and Solvent-Free Reaction Protocols

The development of catalyst-free and solvent-free reactions represents a significant step towards greener chemistry. researchgate.net These methods not only reduce the environmental impact but can also simplify reaction work-up and purification. cmu.edu For example, Knoevenagel condensations have been successfully performed by grinding active methylene compounds with aromatic aldehydes over basic alumina (B75360) without the need for a solvent. researchgate.net This approach has been used for the synthesis of 3-cyano and 3-carbethoxycoumarins. researchgate.net

Solvent-free synthesis of metal-organic frameworks has also been reported, highlighting the potential of this approach for a wide range of materials. rsc.org The synthesis of 2-substituted benzothiazoles has been achieved in excellent yields using a catalyst-free method, demonstrating the broad applicability of this green chemistry principle. rsc.org In some cases, reactions can be performed in aqueous media, further reducing the reliance on volatile organic solvents. brazilianjournals.com.br

Continuous Flow Systems for Enhanced Efficiency

Continuous flow chemistry, utilizing microreactor technology, offers numerous advantages over traditional batch processing for the synthesis of chemical compounds. numberanalytics.comacs.orgrsc.org These systems provide superior control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially when dealing with hazardous reagents like cyanides. numberanalytics.comacs.orgvapourtec.com

The small dimensions of microreactors facilitate rapid heat and mass transfer, which can prevent the formation of hot spots and byproducts often encountered in batch reactors. acs.orgprinceton.edu This precise control allows for the use of highly concentrated reagent streams, minimizing waste. acs.org While the initial setup costs of microreactors can be high, they offer the potential for rapid process optimization and easier scale-up by "numbering up" multiple reactors. acs.orgnumberanalytics.com

Continuous flow systems have been successfully implemented for various reactions, including cyanation processes. acs.orgvapourtec.com For instance, a continuous flow process was developed for a large-scale cyanation step in the synthesis of Remdesivir, mitigating the risks associated with using large quantities of cyanide in a batch process. acs.orgvapourtec.com Flow chemistry also enables cyanide-free routes to nitriles, for example, through the van Leusen reaction using TosMIC as a nitrile transfer reagent. rsc.org Furthermore, oxidative cyanation of amines has been demonstrated in continuous-flow photoreactors. nih.gov The application of such systems to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. pharmacompass.com

Waste Minimization and Management in Synthetic Pathways

The synthesis of specialty chemicals like this compound necessitates a strong focus on waste minimization and environmentally responsible management strategies. Green chemistry principles are increasingly being integrated into synthetic route design to reduce the environmental footprint of production. These principles address challenges such as the use of hazardous solvents, the generation of by-products, and the consumption of energy.

A key strategy in minimizing waste is the optimization of reaction conditions to achieve high yields and selectivity, thereby reducing the formation of unwanted side products. For instance, in related cyano-ester syntheses, the choice of catalyst and solvent system plays a pivotal role. The use of recyclable catalysts and green solvents, such as ionic liquids or deep eutectic solvents, is a growing area of research aimed at reducing waste. semanticscholar.org

The treatment of aqueous waste streams is another important consideration. These streams may contain inorganic salts and residual organic compounds. Processes such as extraction and neutralization are often employed to treat this waste before disposal. For example, after a reaction, the mixture might be cooled and inorganic substances dissolved in water. The organic and aqueous phases are then separated, and the aqueous phase can be further treated to remove any dissolved organic components.

Furthermore, modern synthetic methods aim to replace traditional stoichiometric reagents with catalytic alternatives, which are used in smaller quantities and can often be recycled. The development of novel catalysts that can operate under milder reaction conditions also contributes to waste minimization by reducing energy consumption and the formation of degradation products.

While specific data on the industrial-scale waste profiles for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of green chemistry and chemical engineering provide a framework for sustainable production. The focus remains on maximizing efficiency, recycling materials, and treating any unavoidable waste streams to minimize environmental impact.

| Waste Reduction Strategy | Description | Potential Impact |

| Catalyst Selection | Utilization of highly selective and recyclable catalysts. | Reduces by-product formation and allows for catalyst reuse, minimizing solid waste. |

| Solvent Management | Use of green solvents and implementation of solvent recovery and recycling systems. | Decreases the volume of volatile organic compound (VOC) emissions and liquid waste. |

| Process Optimization | Fine-tuning of reaction parameters (temperature, pressure, stoichiometry) to maximize yield. | Increases product output per unit of raw material, thereby reducing unreacted starting materials in the waste stream. |

| Aqueous Waste Treatment | Neutralization and extraction of aqueous phases to remove inorganic salts and organic residues. | Prevents the release of harmful substances into water systems. |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Cyano 3 Methylbenzoate

Reactivity of the Ester Moiety

The ester group in Ethyl 2-cyano-3-methylbenzoate, an ethyl benzoate (B1203000) derivative, is a primary site for nucleophilic acyl substitution reactions. The reactivity of this group is influenced by the electronic effects of the cyano and methyl groups on the benzene (B151609) ring.

Hydrolysis Reactions Under Acidic and Basic Conditions

Hydrolysis, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction is a reversible equilibrium, the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water, a weak nucleophile. libretexts.org The reaction yields 2-cyano-3-methylbenzoic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is used. libretexts.orgchemguide.co.uk

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk The ester is heated with a strong base, like sodium hydroxide (B78521). The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon directly. masterorganicchemistry.com This reaction produces ethanol and the salt of the carboxylic acid, in this case, sodium 2-cyano-3-methylbenzoate. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the salt. chemguide.co.uk Saponification is generally preferred for ester hydrolysis due to its irreversibility and easier product separation. chemguide.co.uk

Table 1: Hydrolysis Reactions of this compound

| Reaction Type | Reagents & Conditions | Reactants | Products |

| Acidic Hydrolysis | H₂O, H₂SO₄ (catalyst), Heat | This compound | 2-cyano-3-methylbenzoic acid, Ethanol |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ (acid workup) | This compound | 2-cyano-3-methylbenzoic acid, Ethanol |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. In this process, this compound would be reacted with an alcohol (e.g., methanol) to produce a new ester (mthis compound) and ethanol. The reaction is an equilibrium that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. conicet.gov.ar

Table 2: Example of Transesterification

| Catalyst | Reactants | Products |

| Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | This compound, Methanol | Mthis compound, Ethanol |

Nucleophilic Acyl Substitution Reactions

Besides hydrolysis and transesterification, another key example is aminolysis, the reaction with ammonia (B1221849) or an amine to form an amide. Reacting this compound with ammonia would yield 2-cyano-3-methylbenzamide and ethanol.

Table 3: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reactants | Products |

| Hydrolysis | Water (H₂O) | This compound | 2-cyano-3-methylbenzoic acid, Ethanol |

| Alcoholysis (Transesterification) | Alcohol (R'-OH) | This compound | 2-cyano-3-methylbenzoate (R' ester), Ethanol |

| Aminolysis | Ammonia (NH₃) | This compound | 2-cyano-3-methylbenzamide, Ethanol |

Reactivity of the Nitrile Moiety

The cyano group (-C≡N) is a versatile functional group that undergoes a variety of transformations. numberanalytics.com Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, and the entire group can be reduced to a primary amine. numberanalytics.comfiveable.me

Nucleophilic Addition Reactions to the Cyano Group

Similar to a carbonyl group, the carbon-nitrogen triple bond of the nitrile can be attacked by nucleophiles. openstax.org One of the most common nucleophilic addition reactions for nitriles is hydrolysis.

Under vigorous acidic or basic conditions, the nitrile group can be hydrolyzed. youtube.com The reaction proceeds via an amide intermediate (2-carbamoyl-3-methylbenzoate), which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgopenstax.org This would ultimately transform this compound into 3-methylphthalic acid (benzene-1,2-dicarboxylic acid, 3-methyl-). The conditions for nitrile hydrolysis are typically harsher than those required for ester hydrolysis.

Reduction of the Nitrile Group to Amines

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂) without affecting the ester group under specific conditions. researchgate.net This transformation is highly valuable in organic synthesis.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. researchgate.netstudymind.co.uk This is often the preferred industrial method. studymind.co.uk

Chemical Reduction : Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are very effective for converting nitriles to primary amines. libretexts.orgstudymind.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org A subsequent aqueous workup is required to protonate the intermediate and yield the final amine. libretexts.org Other reagents like sodium borohydride (B1222165) in the presence of cobalt chloride can also be used. youtube.com

Selective reduction of the nitrile in the presence of the ester is achievable. Catalytic hydrogenation, for example with H₂/Raney Nickel, is known to be selective for the nitrile group while leaving the ester intact. researchgate.net This would convert this compound into Ethyl 2-(aminomethyl)-3-methylbenzoate.

Table 4: Reduction of the Nitrile Group

| Reagent & Conditions | Reactants | Product |

| 1. LiAlH₄ in ether 2. H₂O workup | This compound | Ethyl 2-(aminomethyl)-3-methylbenzoate |

| H₂ / Raney Ni, High pressure/temp | This compound | Ethyl 2-(aminomethyl)-3-methylbenzoate |

| H₂ / Pd/C | This compound | Ethyl 2-(aminomethyl)-3-methylbenzoate |

Other Transformations Involving the Nitrile (e.g., Metabolic Transformations)

The nitrile group in aromatic compounds is subject to several metabolic transformations, primarily enzymatic hydrolysis. While specific studies on this compound are not prevalent, the metabolic fate can be predicted based on established pathways for aromatic nitriles. nih.govontosight.ai The primary route involves the conversion of the nitrile moiety into a carboxylic acid. ontosight.ainih.gov This biotransformation can occur via two main enzymatic pathways:

A one-step hydrolysis catalyzed by a nitrilase, which directly converts the nitrile (-C≡N) to a carboxylic acid (-COOH) with the release of ammonia. ontosight.ainih.gov

A two-step hydrolysis involving two separate enzymes. First, a nitrile hydratase hydrates the nitrile to the corresponding amide (-CONH₂). ontosight.ainih.govoup.com Subsequently, an amidase hydrolyzes the amide to the carboxylic acid. ontosight.ainih.govoup.com

These biological transformations are significant as they can alter the toxicity and environmental persistence of benzonitrile-based compounds. nih.govcas.cz The conversion of the nitrile group is often a key initial step in the complete mineralization of these molecules by microorganisms. nih.gov

Besides direct transformation of the nitrile group, metabolic processes can also occur on other parts of the molecule. For instance, the methyl group on the benzene ring could undergo oxidative metabolism. Studies on similar molecules like o-tolunitrile (B42240) have shown that the methyl group can be oxidized to form a benzyl (B1604629) alcohol (o-cyanobenzyl alcohol), which can then undergo further reactions. nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The reaction's rate and regioselectivity are dictated by the electronic properties of the substituents already present on the aromatic ring. ucalgary.castudysmarter.co.uk In this compound, the benzene ring is trisubstituted, and the interplay between these groups determines the position of any further substitution.

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of an EAS reaction on this compound depends on the combined directing effects of the ethyl carboxylate (-COOEt), cyano (-CN), and methyl (-CH₃) groups. These substituents exert influence through inductive and resonance effects, either activating or deactivating the ring towards electrophilic attack and directing the incoming electrophile to specific positions. youtube.com

Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to both induction and resonance. It deactivates the aromatic ring and is a meta-director.

Cyano Group (-CN): Similar to the ester, the cyano group is strongly electron-withdrawing, deactivating the ring and acting as a meta-director. youtube.comrsc.org

Methyl Group (-CH₃): This alkyl group is electron-donating through an inductive effect. It is an activating group and an ortho, para-director. youtube.com

The three available positions for substitution on the ring are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.

Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Effect of -COOEt (at C1) | Directing Effect of -CN (at C2) | Directing Effect of -CH₃ (at C3) | Overall Tendency |

| C4 | meta (Favorable) | ortho (Unfavorable) | ortho (Favorable) | Conflicting effects. The activating -CH₃ directs here, but it is sterically hindered by the adjacent methyl group. The deactivating -CN group disfavors this position. |

| C5 | para (Unfavorable) | meta (Favorable) | meta (Unfavorable) | Conflicting effects. The powerful deactivating -CN group directs meta to this position, which is a favorable influence from a deactivating group. |

| C6 | ortho (Unfavorable) | para (Unfavorable) | para (Favorable) | Conflicting effects. The activating -CH₃ group strongly directs to this position, which is sterically accessible. However, it is ortho and para to the two deactivating groups. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. These groups make the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile. The presence of both a cyano and an ethyl carboxylate group on the ring of this compound significantly lowers the electron density of the π-system, activating it for potential nucleophilic attack.

The classical SₙAr mechanism requires the presence of a good leaving group, such as a halide, on the aromatic ring. This compound itself does not possess such a leaving group. However, if a derivative were synthesized with a leaving group (e.g., a fluorine or chlorine atom) at the C4, C5, or C6 position, that derivative would be highly susceptible to SₙAr reactions. The electron-withdrawing substituents would stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution.

Recent advances have shown that photoredox catalysis can enable nucleophilic aromatic substitution on substrates that are typically unreactive, using methoxy (B1213986) groups as nucleofuges in a cation radical-accelerated process. nih.gov This suggests that derivatives of this compound could potentially undergo nucleophilic substitution under specific catalytic conditions even without a traditional halide leaving group. nih.gov

Radical Reactions and Photoredox Chemistry

The structure of this compound offers sites for radical reactivity. The methyl group, being in a benzylic position, is susceptible to hydrogen atom abstraction to form a stabilized benzyl radical. Photoredox catalysis provides a modern avenue for initiating such reactions under mild conditions. For instance, photothermal systems have been developed for the direct ammoxidation of methylarenes, which proceeds via a chlorine-radical-mediated photooxidation of the methyl group to an aldehyde, followed by conversion to the nitrile. acs.org This highlights the potential for selective functionalization of the methyl group on this compound through a radical pathway.

Furthermore, photoredox catalysis can be used for various transformations on aromatic systems. nih.govyoutube.com For example, visible-light photoredox catalysis can enable the synthesis of arenesulfonyl chlorides from anilines, tolerating functional groups like esters and nitro groups. nih.gov While not a direct reaction of the title compound, this illustrates the compatibility of the functional groups present with photoredox-mediated radical reactions, opening pathways for derivative synthesis.

Metal-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aromatic derivatives. While traditionally employing aryl halides or triflates, recent advancements have demonstrated that other functional groups can participate. The cyano group in aryl nitriles can be activated for cross-coupling reactions, making compounds like this compound potential substrates for C-C bond formation through C-CN bond activation. researchgate.net

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. youtube.com In the context of nitrile-containing aromatics, nickel catalysis is particularly relevant. Research has shown that benzonitrile (B105546) and its derivatives can serve not just as substrates but also as ligands in nickel-catalyzed processes. chemrxiv.orgacs.org

Specifically, nickel-catalyzed protocols have been developed for the synthesis of α-arylnitriles. scholaris.ca One strategy involves the decyanation–metalation of disubstituted malononitriles followed by a nickel-catalyzed arylation to produce quaternary α-arylnitriles. chemrxiv.orgnih.gov In these systems, specially designed benzonitrile-containing ligands have been shown to be crucial. chemrxiv.orgacs.orgnih.gov These ligands act as electron-acceptors, which promotes the key reductive elimination step from the nickel center and helps to stabilize the low-valent nickel catalyst. chemrxiv.orgnih.gov This methodology allows for the construction of complex molecules where a new C(sp²)-C(sp³) bond is formed, providing a route to derivatives that would be difficult to access through other means. chemrxiv.org

Other Cross-Coupling Methodologies for Aromatic Functionalization

Beyond the more commonly employed Suzuki and Stille couplings, a variety of other palladium-catalyzed cross-coupling reactions represent powerful tools for the functionalization of the aromatic core of this compound. Methodologies such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination offer alternative pathways to introduce diverse substituents, expanding the synthetic utility of this scaffold. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for some), and reductive elimination steps. wikipedia.orgmychemblog.com While specific applications to this compound are not extensively documented in the reviewed literature, the principles of these reactions on analogous aryl halides or triflates provide a clear blueprint for potential transformations.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a transformation catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and does not require an organometallic reagent for the alkene component. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. mychemblog.com For a derivative of this compound, such as an aryl halide, this reaction would enable the introduction of various alkenyl groups.

Key features of the Heck reaction include the use of palladium catalysts like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for the Heck Reaction

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partners |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80-140 | Aryl Halide + Alkene |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100-120 | Aryl Bromide + Acrylate |

| Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | DMA | 100 | Aryl Iodide + Styrene |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it compatible with a wide range of functional groups. nih.govwikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org The application of the Sonogashira coupling to a halogenated derivative of this compound would provide a direct route to arylalkyne structures.

Modern protocols have also been developed that are copper-free, mitigating some of the environmental and practical issues associated with the use of copper salts. nih.gov

Table 2: Typical Catalysts and Conditions for Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ / CuI | CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 70 |

| PdCl₂(PPh₃)₂ / CuI | CuI | Piperidine | Toluene (B28343) | 50-100 |

| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 80-110 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the reaction. youtube.com This methodology would allow for the introduction of a wide variety of amino groups onto the aromatic ring of this compound.

Table 3: Common Ligands and Conditions for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-120 |

| PdCl₂ | dppf | K₂CO₃ | THF or Dioxane | 70-100 |

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 3 Methylbenzoate

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations involving compounds analogous to ethyl 2-cyano-3-methylbenzoate, such as ethyl cyanoacetate (B8463686) and its derivatives, often revolve around the reactivity of the α-carbon, the cyano group, and the ester group.

One of the most prominent reactions of ethyl cyanoacetate and its derivatives is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. For instance, the piperidine-catalyzed Knoevenagel condensation of halogen ring-substituted benzaldehydes with ethyl cyanoacetate is a known method for synthesizing ethyl 2-cyano-3-phenyl-2-propenoates. researchgate.net The mechanism proceeds through the formation of a carbanion at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the final product.

Another significant reaction is hydrolysis . The ester group in compounds like this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The cyano group can also be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. sigmaaldrich.com

Furthermore, compounds with a similar structural motif, like ethyl 2-cyano-3,3-bis(methylthio)acrylate, have been shown to react with N-arylbenzamidrazones to form mercapto pyrazole (B372694) derivatives. The proposed mechanism involves a series of addition and cyclization steps. ontosight.ai

A variety of reactions involving ethyl cyanoacetate have been reported, showcasing its versatility as a synthon. These include reactions with:

Hydrazine hydrate (B1144303) in ethanol (B145695) to form pyrazole derivatives. researchgate.net

Aromatic aldehydes and acetylnaphthalene in the presence of ammonium (B1175870) acetate (B1210297) to yield dihydropyridinecarbonitriles. researchgate.net

N-benzylidene derivatives to produce pyrimidine (B1678525) derivatives. researchgate.net

The following table summarizes some key transformations involving ethyl cyanoacetate, which serve as a model for the potential reactivity of this compound.

| Reactant(s) | Catalyst/Conditions | Product Type |

| Aldehyde/Ketone | Basic catalyst (e.g., piperidine) | Substituted acrylate |

| Water | Acid or Base | Carboxylic acid |

| N-arylbenzamidrazones | - | Mercapto pyrazole |

| Hydrazine hydrate | Ethanol | Pyrazole derivative |

| Aromatic aldehyde, Acetylnaphthalene | Ammonium acetate, Ethanol (reflux) | Dihydropyridinecarbonitrile |

Kinetic Studies and Determination of Reaction Rate Constants

Specific kinetic studies and reaction rate constants for reactions involving this compound are not readily found in the public domain. However, general principles of chemical kinetics can be applied to understand the factors that would influence the rates of its reactions.

For reactions such as the Knoevenagel condensation, the rate would be dependent on the concentrations of the reactants (this compound and the carbonyl compound) and the catalyst. The rate-determining step is typically the nucleophilic attack of the carbanion on the carbonyl group. The nature of the substituents on the benzene (B151609) ring of this compound would also play a crucial role. The methyl group at the 3-position is an electron-donating group, which might slightly decrease the acidity of the α-proton, thereby affecting the rate of carbanion formation.

In hydrolysis reactions, the rate is influenced by the pH of the medium and the temperature. The electronic effects of the substituents on the aromatic ring would also be significant.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound would be of particular interest when new stereocenters are formed. For example, in a Michael addition reaction where a nucleophile adds to an α,β-unsaturated derivative of this compound, the stereochemical outcome (i.e., the formation of diastereomers or enantiomers) would depend on the nature of the reactants, the catalyst used, and the reaction conditions.

While specific studies on this compound are lacking, research on related compounds provides some insights. For instance, in the synthesis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, the E-diastereomer was found to be the sole stereoisomer formed, as confirmed by X-ray analysis. This highlights that reactions involving similar functionalities can exhibit high stereoselectivity.

Influence of Solvent Systems on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity and selectivity of organic reactions, and those involving this compound would be no exception. The solvent can influence the solubility of reactants, the stabilization of intermediates (such as carbocations or carbanions), and the transition state energies.

For instance, in the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones, the reaction is typically carried out in a suitable organic solvent. The polarity of the solvent can affect the rate of the reaction. ontosight.ai Polar aprotic solvents might be expected to accelerate reactions involving charged intermediates by solvating the cations while leaving the anions relatively free. In contrast, polar protic solvents can solvate both cations and anions, which can sometimes hinder the reactivity of anionic nucleophiles.

In the context of the Knoevenagel condensation, the choice of solvent can influence the equilibrium of the reaction and the rate of dehydration. The use of a solvent that allows for the azeotropic removal of water can drive the reaction to completion.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Cyano 3 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including ethyl 2-cyano-3-methylbenzoate and its analogs.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, ethyl 2-methylbenzoate (B1238997), the signals corresponding to the ethyl group protons typically appear as a quartet around 4.3 ppm (for the -CH2- group) and a triplet around 1.3 ppm (for the -CH3 group). chemicalbook.com The aromatic protons resonate in the region of 7.0-8.0 ppm, with their specific shifts and splitting patterns dependent on the substitution pattern of the benzene (B151609) ring. chemicalbook.com The methyl group attached to the ring would appear as a singlet, typically around 2.6 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For instance, in ethyl 3-methylbenzoate, the carbonyl carbon of the ester group is observed downfield, while the carbons of the ethyl group and the aromatic ring appear at characteristic chemical shifts. chemicalbook.com The nitrile carbon in a cyano-substituted benzoate (B1203000) would also have a distinct chemical shift. The number of unique signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. libretexts.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for derivatives of ethyl benzoate.

| Compound Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Ethyl benzoate | Aromatic H: 7.3-8.1, -OCH2CH3: 4.3 (q), -OCH2CH3: 1.3 (t) | C=O: ~166, Aromatic C: 128-133, -OCH2CH3: ~61, -OCH2CH3: ~14 |

| Ethyl 2-methylbenzoate | Aromatic H: 7.1-7.9, -OCH2CH3: 4.3 (q), Ar-CH3: 2.6 (s), -OCH2CH3: 1.4 (t) chemicalbook.comrsc.org | C=O: ~168, Aromatic C: 125-140, Ar-CH3: ~21, -OCH2CH3: ~61, -OCH2CH3: ~14 |

| Ethyl 3-methylbenzoate | Aromatic H: 7.2-7.9, -OCH2CH3: 4.4 (q), Ar-CH3: 2.4 (s), -OCH2CH3: 1.4 (t) rsc.org | C=O: 166.6, Aromatic C: 128.1, 130.0, 130.4, 133.7, 137.9, Ar-CH3: 21.2, -OCH2CH3: 60.8, -OCH2CH3: 14.3 chemicalbook.com |

| Ethyl 4-methylbenzoate | Aromatic H: 7.2-7.9 (d, d), -OCH2CH3: 4.3 (q), Ar-CH3: 2.4 (s), -OCH2CH3: 1.4 (t) rsc.org | C=O: 166.3, Aromatic C: 128.9, 129.5, 130.1, 143.5, Ar-CH3: 21.6, -OCH2CH3: 60.7, -OCH2CH3: 14.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, in this compound, COSY would show a correlation between the ethyl group's methylene (B1212753) and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC, now largely replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms. This helps in assigning the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial in confirming the relative positions of the cyano, methyl, and ester groups on the aromatic ring by showing correlations between the aromatic protons and the carbons of these substituents. The structure of mercapto pyrazole (B372694) derivatives, synthesized from a related compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, was confirmed using such 2D NMR techniques. researchgate.netresearchgate.net

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. This technique can provide valuable kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of products directly in the NMR tube. While specific studies on the in-situ NMR monitoring of this compound synthesis were not found, this method is widely applicable to esterification and cyanation reactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

C≡N (Nitrile) : A sharp, medium-intensity band around 2220-2260 cm⁻¹.

C=O (Ester) : A strong, sharp band in the region of 1720-1740 cm⁻¹.

C-O (Ester) : Stretching vibrations in the 1000-1300 cm⁻¹ range.

Aromatic C=C : Several bands in the 1450-1600 cm⁻¹ region.

C-H (Aromatic and Aliphatic) : Stretching vibrations above and below 3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds. The IR spectra for related compounds like ethyl 2-methylbenzoate, ethyl 3-methylbenzoate, and ethyl 4-methylbenzoate show the characteristic ester carbonyl peak and aromatic C-H stretches. nist.govnist.govchemicalbook.comnist.gov

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2220-2260 |

| Ester (C=O) | 1720-1740 |

| Aromatic (C=C) | 1450-1600 |

| C-O Stretch | 1000-1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or the entire ester group. The fragmentation pattern of related compounds like ethyl 2-methylbenzoate shows characteristic peaks corresponding to the loss of these groups. chemicalbook.com For instance, the mass spectrum of ethyl 2-cyano-3,3-diphenylacrylate, a more complex derivative, reveals intricate fragmentation pathways. massbank.eu

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS : This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. It can be used to separate the compound from a reaction mixture and obtain its mass spectrum for identification. GC-MS data is available for related compounds such as ethyl 2-cyano-3-methylbutanoate. nih.gov

LC-MS : LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC analysis. It is particularly useful for the analysis of complex mixtures and for obtaining high-resolution mass data to confirm the elemental composition of a molecule. LC-MS data has been reported for derivatives like ethyl 3-bromo-5-cyano-2-methylbenzoate and ethyl 2-cyano-3,3-diphenylacrylate. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy orbitals (π) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides information on the conjugated system of the molecule.

The UV spectrum of benzoate derivatives is characterized by distinct absorption bands. For instance, sodium benzoate, a related compound, exhibits maximum absorption (λmax) at a wavelength of 224 nm when analyzed in water. researchgate.net This absorption is attributed to the π→π* electronic transitions within the benzene ring and carboxylate group. The precise position and intensity of these absorption bands for this compound are influenced by the electronic effects of the cyano (-CN), methyl (-CH₃), and ethyl ester (-COOCH₂CH₃) substituents on the aromatic ring. Solvents can also play a role in shifting the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for Benzoate Derivatives

| Compound | λmax (nm) | Solvent | Transition Type |

| Sodium Benzoate | 224 | Water | π→π |

| Caffeine (for comparison) | 272 | Water | π→π |

This table provides illustrative data for a related compound to indicate the expected spectral region for analysis. Specific data for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping the electron density within a single crystal. The resulting structural model yields exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. The planarity of the benzene ring, combined with the spatial orientation of the cyano, methyl, and ethyl ester substituents, would be precisely determined. The sterically demanding arrangement of substituents at positions 2 and 3 likely influences the torsion angles between the ester group and the aromatic ring.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description | Expected Information for this compound |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). | Determined from diffraction pattern symmetry. |

| Space Group | The set of symmetry operations for the unit cell. | Provides insight into molecular packing and symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. | Defines the size and shape of the repeating crystal unit. |

| Key Bond Lengths (Å) | e.g., C-C (aromatic), C≡N, C=O, C-O. | Confirms the covalent structure and bond orders. |

| Key Bond Angles (°) | e.g., C-C-C (ring), C-C≡N. | Defines the geometry around specific atoms. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, thereby enabling purity assessment of the final product and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Both HPLC and TLC are powerful liquid chromatography techniques used to separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method often used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system (mobile phase), one can visualize the disappearance of reactants and the appearance of products. For example, in the saponification of methyl benzoate to benzoic acid, TLC can clearly distinguish the starting ester from the more polar acid product. youtube.com A mobile phase of 1:9 ethyl acetate (B1210297) to hexane (B92381) is suitable for such separations. youtube.com For benzoate derivatives, visualization is typically achieved under UV light (254 nm). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a quantitative technique that offers higher resolution and efficiency. Reversed-phase HPLC is commonly employed for benzoate derivatives, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.netsielc.com A typical mobile phase for analyzing benzoate esters consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com This method is highly effective for determining the purity of a sample and quantifying any impurities. sielc.com The separation of various parabens (p-hydroxybenzoates) has been successfully achieved using mobile phases of acetonitrile, tetrahydrofuran, and water. researchgate.net

Table 3: Typical HPLC Parameters for Benzoate Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C8 or C18, 3-5 µm particle size. researchgate.netsielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water, often with a pH modifier (e.g., phosphoric acid). sielc.comsielc.com |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detection | UV detector set at a wavelength corresponding to the analyte's λmax (e.g., ~230-260 nm). researchgate.net |

| Application | Purity assessment, quantification of impurities, stability testing. researchgate.net |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC can be an excellent method for assessing purity, provided the compound is thermally stable and sufficiently volatile. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) detector provides structural information, making GC-MS a potent tool for identifying unknown impurities.

Hyphenated Analytical Techniques (e.g., LC-NMR-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed structural information from spectroscopy. The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle of analytical chemistry for complex mixture analysis.

LC-MS is routinely used for the analysis of benzoate derivatives. acs.orgnih.gov After separation by the LC system, the eluent is directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides molecular weight information for each separated component, enabling the identification of byproducts, metabolites, or degradation products. nih.gov LC-MS/MS methods offer even greater specificity and sensitivity for quantitative analyses. nih.gov

LC-NMR provides complete structural elucidation of components as they elute from the chromatography column. The technique can be performed in on-flow or stopped-flow mode. taylorfrancis.com In stopped-flow LC-NMR, the chromatographic flow is paused when a peak of interest reaches the NMR flow cell, allowing for the acquisition of high-resolution 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC). This is exceptionally useful for unambiguously identifying isomers or novel compounds in a mixture without the need for prior isolation. taylorfrancis.com The analysis of substituted benzoates has been demonstrated using LC-NMR, successfully acquiring distinct NMR spectra for each separated peak. taylorfrancis.com

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyano 3 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, optimized molecular geometry, and various reactivity descriptors. While specific DFT studies on Ethyl 2-cyano-3-methylbenzoate are not widely published, research on analogous substituted benzoates and nitriles provides a clear framework for the expected outcomes of such an analysis. tandfonline.commdpi.comsemanticscholar.org

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with a geometry optimization to find the most stable three-dimensional structure of this compound. researchgate.net This optimized structure provides key geometric parameters. For instance, a study on meta-substituted 2-ethylhexyl 2-hydroxybenzoates revealed the importance of intramolecular hydrogen bonds in determining the most stable conformer. researchgate.net For this compound, DFT would elucidate the bond lengths, bond angles, and dihedral angles, particularly the orientation of the ethyl ester and cyano groups relative to the benzene (B151609) ring.

From the optimized geometry, a wealth of electronic properties can be calculated. These parameters are crucial for understanding the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzoate (B1203000) (Note: This table is illustrative, based on typical values for similar aromatic esters, as specific data for this compound is not publicly available.)

| Property | Description | Predicted Significance for this compound |

| Dipole Moment | Measures the overall polarity of the molecule. | A significant dipole moment is expected due to the electronegative cyano and ester groups, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Provides the partial charge distribution on each atom. | The nitrogen of the cyano group and the oxygens of the ester group will carry negative charges, while the adjacent carbons will be positively charged, indicating sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. | The MEP would show negative potential (red/yellow) around the cyano and carbonyl oxygen atoms, indicating likely sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. |

These DFT-derived properties are fundamental for predicting how this compound will interact with other molecules and are essential inputs for the analyses described in the following sections.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes over time. youtube.comnih.gov By simulating the motion of atoms and molecules, MD provides a detailed picture of the conformational landscape accessible to a flexible molecule like this compound in different environments (e.g., in solution). mdpi.comacs.org

An MD simulation for this compound would involve:

Force Field Parameterization : Assigning a set of parameters (a force field, such as OPLS-AA or GAFF) that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

System Setup : Placing the molecule in a simulation box, often filled with explicit solvent molecules (like water or an organic solvent) to mimic solution-phase behavior.

Simulation : Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory would reveal the preferred conformations of the molecule. Key dihedral angles, such as those governing the rotation of the ethyl ester group and its orientation relative to the aromatic ring, would be monitored. Studies on similar aromatic esters have used MD to understand their liquid-state properties and molecular-level structure. researchgate.netacs.org For this compound, MD simulations could identify the most populated conformational states and the energy barriers between them, which is crucial for understanding its reactivity and how it might bind to a receptor or active site. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Analysis

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org A classic and highly successful example of a QSRR is the Hammett equation, which relates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives. libretexts.orgnih.gov

The Hammett equation is given by: log (k/k₀) = σρ or log (K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (e.g., ethyl benzoate).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

For this compound, the substituents are in the ortho (cyano) and meta (methyl) positions. While the Hammett equation is most directly applicable to meta and para substituents due to the exclusion of steric effects, modified parameters can sometimes account for ortho effects. libretexts.org

A Hammett analysis for a reaction involving this compound, such as alkaline hydrolysis, would involve comparing its reaction rate to that of unsubstituted ethyl benzoate and other substituted analogs. walisongo.ac.idchegg.comchegg.com A positive ρ value for the hydrolysis of ethyl benzoates (typically around +2.5) indicates that the reaction is aided by electron-withdrawing groups, which stabilize the negatively charged transition state. wikipedia.org The cyano group is strongly electron-withdrawing (positive σ value), while the methyl group is weakly electron-donating (negative σ value). Therefore, a Hammett analysis would predict that the cyano group significantly accelerates the hydrolysis rate, while the meta-methyl group would have a small, rate-decelerating effect compared to the unsubstituted parent compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comnumberanalytics.comyoutube.com The energies and spatial distributions of these orbitals are critical for predicting how a molecule will behave as an electrophile or a nucleophile. researchgate.net

HOMO : The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO : The innermost orbital devoid of electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO and LUMO energies can be calculated using DFT. The HOMO is expected to be localized primarily on the benzene ring, while the LUMO will likely have significant contributions from the electron-withdrawing cyano and carbonyl groups. FMO analysis helps predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, the electrophile will preferentially attack the carbon atoms where the HOMO has the largest lobes. Conversely, a nucleophile will attack the atoms where the LUMO is localized. imperial.ac.uk

Table 2: Illustrative FMO Properties for a Substituted Benzoate (Note: This table is illustrative, based on typical values for similar aromatic esters, as specific data for this compound is not publicly available.)

| Orbital | Energy (eV) | Description and Predicted Lobe Locations |

| HOMO | -7.5 | Highest Occupied Molecular Orbital. Associated with nucleophilicity. Lobes are expected to be distributed across the π-system of the benzene ring. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital. Associated with electrophilicity. Lobes are expected to be concentrated on the cyano group and the carbonyl carbon of the ester. |

| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO. Indicates the molecule's overall reactivity. A moderate gap suggests reasonable stability. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic properties like NMR chemical shifts (¹H and ¹³C). bohrium.comgithub.io The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within a DFT framework to calculate the NMR shielding tensors for each nucleus in a molecule. rsc.orgnih.gov

The theoretical shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Often, a linear scaling is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. nih.gov

A computational study for this compound would proceed as follows:

Perform a conformational analysis (e.g., using MD or a conformer search) to identify all low-energy conformers. uncw.edu

Optimize the geometry of each significant conformer at a suitable DFT level (e.g., B3LYP/6-31G(d)).

Calculate the GIAO shielding tensors for each conformer, often with a larger basis set (e.g., 6-311+G(2d,p)).

Calculate the Boltzmann-averaged shielding values based on the relative energies of the conformers.

Convert the averaged shieldings to chemical shifts using a linear regression equation derived from a set of known compounds.

This process can yield highly accurate predictions that are invaluable for assigning peaks in an experimental spectrum, distinguishing between isomers, or confirming the structure of a newly synthesized compound. researchgate.netresearchgate.netnih.govfrontiersin.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.netscirp.org To perform this analysis, high-quality single-crystal X-ray diffraction data is required to first determine the crystal structure. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.